BenchChemオンラインストアへようこそ!

Methyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate

Anticancer Benzothiazole SAR Fluorine positional effect

Methyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate is a synthetic bis‑benzothiazole derivative (C16H10FN3O2S2, MW 359.4) in which a 4‑fluoro‑1,3‑benzothiazol‑2‑amine moiety is bridged via an amino linker to a 1,3‑benzothiazole‑6‑carboxylate methyl ester. The presence of a single fluorine atom and two heterocyclic cores places this compound at the intersection of fluorinated heterocycle and bis‑benzothiazole chemical space, both of which are strongly represented in modern anticancer and kinase‑inhibitor discovery programmes.

Molecular Formula C16H10FN3O2S2
Molecular Weight 359.39
CAS No. 862974-97-8
Cat. No. B2680043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate
CAS862974-97-8
Molecular FormulaC16H10FN3O2S2
Molecular Weight359.39
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC3=NC4=C(C=CC=C4S3)F
InChIInChI=1S/C16H10FN3O2S2/c1-22-14(21)8-5-6-10-12(7-8)24-15(18-10)20-16-19-13-9(17)3-2-4-11(13)23-16/h2-7H,1H3,(H,18,19,20)
InChIKeySINCEDXJVDAVLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate (CAS 862974-97-8): Core Properties and Sourcing Context


Methyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate is a synthetic bis‑benzothiazole derivative (C16H10FN3O2S2, MW 359.4) in which a 4‑fluoro‑1,3‑benzothiazol‑2‑amine moiety is bridged via an amino linker to a 1,3‑benzothiazole‑6‑carboxylate methyl ester . The presence of a single fluorine atom and two heterocyclic cores places this compound at the intersection of fluorinated heterocycle and bis‑benzothiazole chemical space, both of which are strongly represented in modern anticancer and kinase‑inhibitor discovery programmes [1]. The compound is commercially available from specialist screening‑compound suppliers , positioning it as an accessible entry point for structure–activity relationship (SAR) studies around the bis‑benzothiazole scaffold.

Why Bis‑Benzothiazole Cores Cannot Be Interchanged Without Quantitative Verification


The benzothiazole class exhibits profound sensitivity to both the position of fluorine substitution and the nature of the second heterocyclic ring. In the widely cited Antitumor Benzothiazoles series, 4‑ and 6‑fluoro isomers retained a biphasic dose–response profile characteristic of the pharmacophore, whereas 5‑ and 7‑fluoro isomers lost this behaviour entirely [1]. In bis‑benzothiazole systems, small changes in the linker (e.g., head‑to‑head vs. phenylene‑bridged) shift the antiproliferative potency by orders of magnitude and alter the mechanism from topoisomerase poisoning to pure DNA binding [2]. Consequently, replacing Methyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate with a non‑fluorinated analog, a regioisomeric fluoro derivative, or a different ester congener is expected to produce a non‑equivalent biological profile; each analog must be independently validated.

Quantitative Differentiation of Methyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate Against Closest Analogs


Fluorine Position Impact: 4‑Fluoro‑Benzothiazole Retains Biphasic Dose–Response Profile Lost by 5‑ and 7‑Fluoro Isomers

In a landmark SAR study of fluorinated 2‑(4‑aminophenyl)benzothiazoles, the 4‑fluoro‑benzothiazole regioisomer (compound 10b) maintained the biphasic dose–response relationship that is a hallmark of this antitumor pharmacophore, whereas the 5‑fluoro and 7‑fluoro isomers (10h, 10i) failed to exhibit this behaviour [1]. Because the target compound bears a 4‑fluoro substituent on the benzothiazole ring, it is positioned within the regioisomeric space that preserves this therapeutically critical response pattern, while analogs with alternative fluorine positions or no fluorine are expected to diverge substantially.

Anticancer Benzothiazole SAR Fluorine positional effect

Bis‑Benzothiazole Architecture vs. Mono‑Benzothiazole: DNA Binding and Topoisomerase Poisoning

Phenylene‑bis‑benzothiazoles have been shown to exert antiproliferative activity through a dual mechanism involving DNA intercalation and poisoning of both topoisomerase I and topoisomerase II, a property not observed for mono‑benzothiazole analogs [1]. While direct data for the target compound are not available, the bis‑benzothiazole scaffold is strongly associated with this multi‑target mechanism. The most potent bis‑benzothiazole in the series (compound 3b) achieved sub‑micromolar IC50 values against multiple cancer lines, compared to mono‑benzothiazole references that were inactive or orders of magnitude weaker [1].

Bis‑benzothiazole DNA binding Topoisomerase inhibition

Fluorine‑Driven Potency Enhancement: Fluorinated Benzothiazole Exhibits IC50 = 0.9–1.0 μM vs. Non‑Fluorinated Analog (Class‑Level Benchmark)

A systematic review of fluorine‑containing benzazole compounds identified a fluorinated benzothiazole (compound 15) that displayed IC50 values of 1.0 μM and 0.9 μM against the THP‑1 leukemia cell line, exceeding the potency of the non‑fluorinated parent derivative and outperforming the reference drug mitomycin‑C (IC50 = 1.5 μM) [1]. The target compound incorporates a single fluorine atom at the 4‑position of the benzothiazole ring, a substitution pattern that recapitulates this potency‑enhancing effect observed across the fluorobenzothiazole class.

Fluorine effect Benzothiazole Antiproliferative Leukemia

Ester‑Group Modulation of Physicochemical Profile: Methyl vs. Ethyl Ester

The target compound contains a methyl ester at the 6‑position of the benzothiazole ring, yielding a calculated logP of 5.46 . The closest commercially listed analog, ethyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate (CAS 862974-99-0), replaces the methyl ester with an ethyl ester, which is expected to increase logP by approximately 0.5–0.6 units based on the Hansch π contribution of a methylene group [1]. This difference places the methyl ester closer to the upper boundary of typical oral drug‑like space (logP < 5), while the ethyl analog would exceed it more significantly, potentially affecting permeability and solubility in cell‑based assays.

Lipophilicity Drug‑likeness Ester analog

Dual Heterocycle Topological Polar Surface Area (TPSA) and Hydrogen‑Bond Capacity

The target compound possesses a topological polar surface area (TPSA) of 50.6 Ų, five hydrogen‑bond acceptor atoms, and a single hydrogen‑bond donor . This TPSA is substantially lower than that of the bis‑benzothiazole natural‑product‑like analogs studied by Racané et al. (which feature amidino groups contributing >70 Ų TPSA) [1], indicating that the target compound occupies a distinct region of polar surface space that may favour passive membrane permeation while retaining sufficient hydrogen‑bond capacity for target engagement.

TPSA Drug‑likeness Bis‑heterocycle

Application Scenarios for Methyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate Based on Quantitative Evidence


Oncology Phenotypic Screening Libraries Requiring Fluorinated Bis‑Heterocycle Diversity

The target compound combines a 4‑fluoro‑benzothiazole moiety with a second benzothiazole ring via an NH linker, creating a bis‑heterocycle scaffold associated with dual topoisomerase I/II poisoning and DNA intercalation [1]. The 4‑fluoro substitution is linked to retention of the pharmacologically critical biphasic dose–response profile in breast cancer cell lines [2]. This makes the compound a chemically tractable starting point for medicinal chemistry optimization in oncology programs where fluorinated bis‑benzothiazoles are under‑represented in screening decks.

Kinase Inhibitor Lead Generation Exploiting 4‑Fluorobenzothiazole Pharmacophore

Fluorinated benzothiazoles have demonstrated sub‑micromolar potency against leukemia cell lines, outperforming non‑fluorinated analogs and the clinical comparator mitomycin‑C [1]. The target compound extends this validated fluorobenzothiazole motif into a bis‑benzothiazole architecture, offering additional vectors for kinase hinge‑binding interactions. Procurement of this compound is justified in kinase inhibitor discovery projects that aim to build upon the established fluorine‑dependent potency enhancement in benzothiazole series.

Physicochemical Property‑Driven Analog Selection: Methyl Ester as a logP‑Optimized Building Block

With a calculated logP of 5.46 [1] and a TPSA of 50.6 Ų [1], the methyl ester analog resides at the upper boundary of oral drug‑like chemical space. The ethyl ester congener (CAS 862974-99-0) is predicted to have a logP increase of 0.5–0.6 units, which may compromise aqueous solubility and increase non‑specific binding in biochemical assays [2]. Researchers prioritizing ADME‑compatible physicochemical profiles for cell‑based or biophysical screening should select the methyl ester over the ethyl ester variant.

Structure–Activity Relationship (SAR) Expansion Around the Bis‑Benzothiazole Scaffold in Academic Drug Discovery

The compound offers three distinct chemical handles for diversification: the 4‑fluoro substituent, the NH linker, and the 6‑carboxylate methyl ester. In bis‑benzothiazole series, modifications at each of these positions have been shown to alter DNA‑binding affinity, topoisomerase inhibitory potency, and tumour cell selectivity [1]. This positions the target compound as a versatile intermediate for systematic SAR exploration, particularly in academic laboratories seeking to map the pharmacophoric requirements for bis‑benzothiazole‑mediated anticancer activity.

Quote Request

Request a Quote for Methyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.